molecular formula C11H14Cl3NO4 B075480 2,4,5-T isopropanolamine salt CAS No. 1319-72-8

2,4,5-T isopropanolamine salt

Cat. No. B075480
CAS RN: 1319-72-8
M. Wt: 330.6 g/mol
InChI Key: WLTODFLUDPNNBX-UHFFFAOYSA-N
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Description

Isopropanolamine is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .


Synthesis Analysis

Isopropanolamine can be synthesized by mixing liquid ammonia and water to form ammonia water, which is then mixed with propylene oxide . The mixture is preheated until the temperature reaches 120 to 125°C, and the inputting molar ratio of the ammonia and the propylene oxide is controlled within 10 to 15 . The material after preheating is delivered into a reactor, where the reaction temperature ranges from 128 to 138°C, the pressure ranges from 12.6 to 13.8MPa, and the reaction time ranges from 1.5 to 3 hours .


Molecular Structure Analysis

The molecular formula of isopropanolamine is CHNO . Its average mass is 75.110 Da and its monoisotopic mass is 75.068413 Da .


Chemical Reactions Analysis

Isopropanolamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropanolamine is a weak base: the pK a of [(CH3)2)CHNH3]+ is 10.63 .


Physical And Chemical Properties Analysis

Isopropanolamine-based formulations can offer better color and heat stability, improved oil solubility, and lower formulation costs than conventional ethanolamines . Isopropanolamine is a basic chemical that is used in many applications to achieve basicity, buffering, and alkalinity objectives .

Scientific Research Applications

Herbicide Use and Environmental Impact

  • Herbicide Efficacy and Wildlife Safety : 2,4,5-T isopropanolamine salt has been used as a herbicide, particularly in controlling weeds and brush. Research has evaluated its safety and effects on wildlife, including birds and turkeys. Studies indicate that certain formulations of 2,4,5-T, including isopropanolamine salt, are effective for vegetation control while assessing their environmental impact (Kenaga, 1975; Roberts & Rogers, 1957).

Pharmacological and Toxicological Studies

  • Safety Assessment in Cosmetics : Studies on related isopropanolamine compounds have been conducted to assess their safety when used in cosmetics. These ingredients were found to be slightly toxic to practically nontoxic in animal studies. This type of research provides insight into the potential toxicity and safety profile of similar compounds, including 2,4,5-T isopropanolamine salt (International Journal of Toxicology, 1987).

Impact on Soil and Plant Physiology

  • Effects on Plant Translocation : Research has been conducted on the impact of 2,4,5-T isopropanolamine salt on plant physiology, specifically its translocation within plants. Studies involving chloride salts and abscisic acid reveal how 2,4,5-T isopropanolamine salt affects the movement and accumulation of the compound in different parts of plants (Basler & Slife, 1974).

Interaction with Other Chemicals and Environmental Conditions

  • Interaction with Other Herbicides and Salts : Investigations have also been made into how 2,4,5-T isopropanolamine salt interacts with other chemicals, such as glyphosate, and how environmental factors like salt affect its phytotoxicity. This research is crucial for understanding the compound's behavior in various agricultural and environmental contexts (Nalewaja & Matysiak, 1992).

Safety And Hazards

Isopropanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as extremely flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation .

Future Directions

Isopropanolamines are used in many applications such as cosmetics and personal care products, gas treating plants, textiles, metalworking compounds, agricultural sprays, and pharmaceuticals . The unique reaction capabilities of isopropanolamines provide performance not available from other intermediates when an application requires specialized properties such as superior oil solubility or high heat stability .

properties

IUPAC Name

1-aminopropan-2-ol;2-(2,4,5-trichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3.C3H9NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3(5)2-4/h1-2H,3H2,(H,12,13);3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTODFLUDPNNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927384
Record name (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-T isopropanolamine salt

CAS RN

1319-72-8
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 1-amino-2-propanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-T isopropanolamine salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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